4-[(4-methoxyphenyl)sulfonyl]-N,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(4-Methoxybenzenesulfonyl)-N,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoxazine ring, which is known for its stability and reactivity, making it a valuable scaffold in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzenesulfonyl)-N,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate amine with a phenolic compound under acidic conditions.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine intermediate using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzenesulfonyl)-N,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazine derivatives.
Scientific Research Applications
4-(4-Methoxybenzenesulfonyl)-N,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its stability and reactivity make it useful in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzenesulfonyl)-N,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine ring can interact with active sites of enzymes, inhibiting their activity. The methoxybenzenesulfonyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- 4-Methoxybenzenesulfonamide
- 4-Methylbenzylsulfonyl chloride
Uniqueness
4-(4-Methoxybenzenesulfonyl)-N,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of a benzoxazine ring with a methoxybenzenesulfonyl group and a carboxamide group. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C18H20N2O5S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N,7-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O5S/c1-12-4-9-15-16(10-12)25-17(18(21)19-2)11-20(15)26(22,23)14-7-5-13(24-3)6-8-14/h4-10,17H,11H2,1-3H3,(H,19,21) |
InChI Key |
UHSZZETXOUYXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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